molecular formula C20H16ClNO2 B2911649 (E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one CAS No. 1808794-11-7

(E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one

Cat. No. B2911649
CAS RN: 1808794-11-7
M. Wt: 337.8
InChI Key: KXFHLAZBCUCVPS-UHFFFAOYSA-N
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Description

(E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one is a chemical compound that is commonly known as CEP. It is a synthetic compound that has been widely used in scientific research. CEP has been found to have a wide range of applications in various fields of research, including pharmaceuticals, biochemistry, and biotechnology.

Mechanism of Action

The mechanism of action of CEP is not fully understood. However, it has been found to interact with various cellular targets, including enzymes and receptors. CEP has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that play a role in inflammation. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CEP has been found to have a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. CEP has been found to inhibit the production of inflammatory cytokines and chemokines, which play a role in the pathogenesis of various diseases. It has also been found to induce apoptosis, which is a process of programmed cell death that plays a role in the regulation of cell growth and development.

Advantages and Limitations for Lab Experiments

CEP has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has been found to have a wide range of applications in various fields of research, including pharmaceuticals, biochemistry, and biotechnology. However, there are also some limitations to the use of CEP in lab experiments. It has been found to be unstable in acidic conditions, which can limit its use in certain experiments. It has also been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for research on CEP. One area of research is the development of novel derivatives of CEP that exhibit improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of CEP. Further studies are needed to fully understand the cellular targets of CEP and the signaling pathways that are involved in its biological effects. Additionally, studies are needed to determine the safety and efficacy of CEP in preclinical and clinical studies.

Synthesis Methods

The synthesis of CEP involves the reaction of 2-chloro-8-ethoxyquinoline-3-carbaldehyde with acetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of CEP. The synthesis method of CEP is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

CEP has been widely used in scientific research due to its unique chemical properties. It has been found to have a wide range of applications in various fields of research, including pharmaceuticals, biochemistry, and biotechnology. CEP has been used as a starting material for the synthesis of various compounds that have potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

IUPAC Name

(E)-3-(2-chloro-8-ethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c1-2-24-18-10-6-9-15-13-16(20(21)22-19(15)18)11-12-17(23)14-7-4-3-5-8-14/h3-13H,2H2,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFHLAZBCUCVPS-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=CC(=C(N=C21)Cl)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC2=CC(=C(N=C21)Cl)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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